8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione

Description

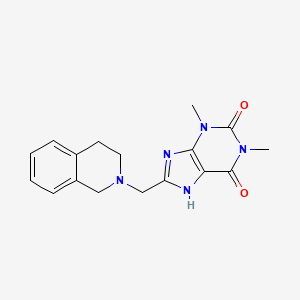

This compound is a xanthine derivative featuring a purine-2,6-dione core substituted at the 8-position with a 3,4-dihydroisoquinolin-2(1H)-ylmethyl group. The 3,9-dihydro designation indicates hydrogenation at the 3 and 9 positions of the purine ring, distinguishing it from classical xanthines like theophylline (3,7-dihydro).

Properties

IUPAC Name |

8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-20-15-14(16(23)21(2)17(20)24)18-13(19-15)10-22-8-7-11-5-3-4-6-12(11)9-22/h3-6H,7-10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYIKSLOXVQOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione typically involves multi-step organic synthesis. One common approach is to start with the preparation of the isoquinoline moiety, followed by the introduction of the purine ring system. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the coupling of the two moieties under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the purine ring, such as reducing nitro groups to amines.

Substitution: Nucleophilic substitution reactions are common, where functional groups on the purine or isoquinoline rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related purine-2,6-dione derivatives:

Key Structural and Functional Insights:

Substituent Effects: The target compound’s 3,4-dihydroisoquinolinylmethyl group provides rigidity and aromaticity, likely enhancing binding to hydrophobic pockets in enzymes or receptors compared to alkyl (e.g., propyl) or polar (e.g., hydroxyethyl) substituents . Styryl-substituted analogs () demonstrate how extended π systems can optimize receptor interactions, suggesting the target compound’s bicyclic substituent may similarly enhance affinity .

Dihydro Position Impact: The 3,9-dihydro configuration (target compound) versus 3,7-dihydro (theophylline, etofylline) alters the purine ring’s conjugation.

Pharmacokinetic Considerations: Sulfur-containing analogs () highlight how heteroatoms influence lipophilicity and metabolic pathways. The target compound’s nitrogen-rich dihydroisoquinoline group may slow hepatic clearance compared to simpler derivatives .

Therapeutic Potential: Theophylline’s clinical success underscores the purine-2,6-dione scaffold’s versatility. The target compound’s unique substituent positions it as a candidate for CNS-targeted therapies, leveraging the dihydroisoquinoline’s ability to cross the blood-brain barrier .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.